molecular formula C5H10ClN3O2 B606060 2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride CAS No. 185444-92-2

2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride

Cat. No.: B606060
CAS No.: 185444-92-2
M. Wt: 179.6
InChI Key: QXGIRCVGFLZIDS-UHFFFAOYSA-N
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Description

2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C5H9N3O2·HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Mechanism of Action

Target of Action

The primary target of 2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride is the betaine/GABA transporter 1 (BGT1) . BGT1 is a subtype of the GABA transporters (GATs), which play a critical role in the regulation and termination of the GABA-mediated signaling .

Mode of Action

This compound acts as a substrate-inhibitor of BGT1 . It interacts with the orthosteric site of the transporter . The non-conserved residues Q299 and E52 in hBGT1, as well as the conformational flexibility of the compounds, potentially contribute to the subtype-selectivity of this compound and its analogs .

Biochemical Pathways

The compound affects the GABAergic neurotransmission pathway . GABA is the principal inhibitory neurotransmitter in the central nervous system and plays a fundamental role in the overall balance between neuronal excitation and inhibition . Dysfunctional GABAergic neurotransmission is implicated in a number of neurological disorders .

Pharmacokinetics

It is known that the compound is a substrate for hbgt1 , suggesting that it may be taken up into cells via this transporter

Result of Action

The compound’s action as a substrate-inhibitor of BGT1 can lead to changes in GABAergic neurotransmission . This could potentially have effects on neuronal excitation and inhibition balance, impacting various neurological conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is also soluble in DMSO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of guanidine with β-ketoesters, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to act as a substrate-inhibitor for BGT1 sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2.ClH/c6-5-7-1-3(2-8-5)4(9)10;/h3H,1-2H2,(H,9,10)(H3,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGIRCVGFLZIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN=C(N1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185444-92-2
Record name 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Customer
Q & A

A: The Betaine/GABA Transporter 1 (BGT1) plays a crucial role in regulating the levels of neurotransmitters GABA (gamma-aminobutyric acid) and betaine in the brain. [] GABA is a major inhibitory neurotransmitter, and its dysregulation is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and depression. By developing compounds that selectively target BGT1, researchers aim to modulate GABAergic neurotransmission and potentially develop new therapeutic strategies for these conditions. []

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